Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Description
Chemical Significance of Fused Nitrogen Heterocycles in Synthetic Chemistry
Fused nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in a ring that is fused to another ring. These structures are of paramount importance in synthetic chemistry due to their widespread presence in biologically active molecules, including a majority of pharmaceuticals. acs.orgrsc.org The unique three-dimensional architecture and electronic properties conferred by the fused ring system allow for specific interactions with biological targets. rsc.org
The pyrrolo[2,1-a]isoquinoline (B1256269) framework, in particular, is a key structural component of a diverse range of alkaloids, many of which exhibit significant pharmacological activities. researchgate.netresearchgate.net This has made the scaffold a highly attractive target for synthetic chemists, not only for the total synthesis of natural products but also for the creation of novel analogs with potentially enhanced or new biological functions. nih.govrsc.org The development of synthetic routes to these complex molecules often drives innovation in synthetic methodology, leading to the discovery of new reactions and strategies that can be applied to other areas of organic synthesis.
Overview of the Pyrrolo[2,1-a]isoquinoline and 5,6-Dihydropyrrolo[2,1-a]isoquinoline Core Structural Motifs
The pyrrolo[2,1-a]isoquinoline system consists of a pyrrole (B145914) ring fused to an isoquinoline (B145761) ring system at the [2,1-a] position. This fusion creates a rigid, planar, or near-planar tricyclic structure with a bridgehead nitrogen atom. The 5,6-dihydropyrrolo[2,1-a]isoquinoline is a variation where the C5-C6 bond in the isoquinoline portion is saturated, leading to a less planar and more flexible conformation.
These core motifs are the foundational structures for a significant class of marine alkaloids known as the lamellarins. nih.govmdpi.com The lamellarins themselves are further categorized based on the nature of the pyrrolo[2,1-a]isoquinoline core. Type I lamellarins possess the fused pentacyclic 6H-chromeno[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one skeleton, with a distinction between a partially saturated (type Ia) or a fully unsaturated (type Ib) isoquinoline moiety. nih.gov In contrast, Type II lamellarins feature a simpler 3,4-diaryl substituted pyrrole core. nih.gov The extensive structural diversity within the lamellarin family, primarily arising from different oxygenation and O-substitution patterns, contributes to their varied and potent biological activities, including cytotoxicity and the ability to reverse multidrug resistance in cancer cells. nih.govnih.gov
Below is an interactive data table detailing some key compounds containing the pyrrolo[2,1-a]isoquinoline scaffold.
| Compound Name | Core Scaffold | Key Biological Activities |
| Lamellarin D | Pyrrolo[2,1-a]isoquinoline | Potent antitumor activity, inhibitor of human topoisomerase I |
| Lamellarin I | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Reversal of multidrug resistance |
| Lamellarin K | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Cytotoxic to various cancer cell lines, immunomodulatory activity |
| Crispine A | Pyrrolo[2,1-a]isoquinoline | Antitumor activity |
Historical Development of Synthetic Approaches to the Core Scaffold
The synthetic pursuit of the pyrrolo[2,1-a]isoquinoline core was significantly catalyzed by the isolation of the first lamellarin alkaloids by Faulkner and coworkers in 1985 from a marine mollusc. nih.govnih.gov The intriguing biological activities of these natural products spurred a wave of research aimed at their total synthesis and the development of general strategies for constructing the core scaffold.
Early synthetic endeavors often focused on building the pyrrole ring onto a pre-existing isoquinoline framework. One of the pioneering total syntheses of lamellarin alkaloids was reported by Ishibashi and coworkers in 1997, which involved the formation of the pentacyclic ring system of lamellarins D and H through an N-ylide-mediated pyrrole formation followed by lactonization. mdpi.com Around the same time, Steglich's group developed a biomimetic synthesis of lamellarin G trimethyl ether in 1997. mdpi.com
Another early and significant contribution came from Ruchirawat and coworkers, who reported the synthesis of lamellarins L and K. Their approach involved the preparation of requisite dihydroisoquinolines over several steps, starting from simple aromatic aldehydes like vanillin (B372448) and isovanillin (B20041). nih.gov
The late 1990s and early 2000s saw the emergence of more sophisticated and efficient synthetic strategies. These included:
Intramolecular [3+2] Cycloaddition Reactions: Banwell and coworkers, for instance, utilized an intramolecular [3+2] cycloaddition of an azomethine ylide to construct the lamellarin K framework. mdpi.com
Multi-component Reactions: More recently, multi-component reactions have provided a powerful tool for the rapid assembly of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core. nih.gov These reactions allow for the formation of several bonds in a single operation from simple starting materials, leading to a high degree of molecular complexity in a convergent manner.
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The use of transition metal catalysts, particularly palladium, has been instrumental in the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold. Methods such as the Suzuki-Miyaura cross-coupling for diarylation of the pyrrole ring and palladium-mediated decarboxylative cyclization have been successfully employed. nih.gov Copper-catalyzed multi-component reactions involving condensation, Mannich-type addition, oxidation, and cyclization have also been developed to afford a variety of pyrrolo[2,1-a]isoquinolines. acs.org
Radical-Oxidative Cyclization: An intramolecular radical-oxidative cyclization of polysubstituted pyrroles has been described as a key step in a three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org
The evolution of these synthetic methods reflects a continuous drive towards greater efficiency, step economy, and the ability to generate structural diversity for biological evaluation. The timeline below highlights some of the key milestones in the synthesis of this important scaffold.
| Year | Key Development |
| 1985 | First isolation of lamellarin alkaloids by Faulkner and co-workers. nih.govnih.gov |
| 1997 | Total synthesis of lamellarins D and H by Ishibashi and coworkers using N-ylide-mediated pyrrole formation. mdpi.com |
| 1997 | Biomimetic synthesis of lamellarin G trimethyl ether by Steglich's group. mdpi.com |
| Late 1990s | Ruchirawat and co-workers report the synthesis of lamellarins L and K. nih.gov |
| Late 1990s | Banwell and coworkers develop an intramolecular [3+2] cycloaddition approach for lamellarin K. mdpi.com |
| 2000s-Present | Development and refinement of modern synthetic methods including multi-component reactions, metal-catalyzed cross-couplings, and radical cyclizations. acs.orgnih.govrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydropyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-6,8H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFMBRHJFGCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459372 | |
| Record name | Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145474-58-4 | |
| Record name | Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,6 Dihydropyrrolo 2,1 a Isoquinoline and Its Derivatives
Strategies for Pyrrole (B145914) Ring Annulation onto Isoquinoline (B145761) Precursors
The construction of the pyrrolo[2,1-a]isoquinoline (B1256269) core is frequently achieved by forming the five-membered pyrrole ring onto a pre-existing isoquinoline or 3,4-dihydroisoquinoline (B110456) structure. These annulation strategies often employ cycloaddition reactions or cascade processes to build the heterocyclic framework efficiently.
The [3+2] cycloaddition, a powerful tool in heterocyclic synthesis, involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. wikipedia.org This methodology has been extensively applied to the synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline system.
A prominent strategy for synthesizing the pyrrolo[2,1-a]isoquinoline skeleton involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides. rsc.orgnih.gov These ylides, which are 1,3-dipoles, are typically generated in situ from the corresponding isoquinoline and an activated alkylating agent, such as an α-halocarbonyl compound. The resulting isoquinolinium N-ylide then reacts with a suitable dipolarophile, usually an electron-deficient alkene or alkyne, to yield the cycloadduct. wikipedia.orgnih.gov
The reaction of 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide with dipolarophiles like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) leads to the formation of various stereoisomers of the corresponding pyrrolo[2,1-a]isoquinoline derivatives. rsc.org The structure and conformation of these products have been rigorously determined using NMR spectroscopy and X-ray diffraction. rsc.org Fullerene C70 has also been employed as an effective photoredox catalyst for constructing highly functionalized pyrrolo[2,1-a]isoquinoline frameworks through a 1,3-dipolar cycloaddition-aromatization reaction sequence. researchgate.net This highlights the versatility of using light-harvesting catalysts to promote these cycloadditions. researchgate.net
Activated acetylenes, such as dialkyl acetylenedicarboxylates, are common dipolarophiles in these cycloaddition reactions. rsc.orgresearchgate.netdocumentsdelivered.com Isoquinoline can react smoothly with aroylnitromethanes in the presence of dialkyl acetylenedicarboxylates or dibenzoylacetylene (B1330223) to produce pyrrolo[2,1-a]isoquinolines in good yields. researchgate.net Zwitterionic intermediates, generated from the addition of isoquinoline to electron-deficient acetylenes like alkyl propiolates, are also key reactive species. researchgate.net These intermediates can react with various dipolarophiles to form the target fused heterocyclic systems. researchgate.net
A multicomponent reaction has been developed for the synthesis of N-substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. This process involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. nih.gov A variety of isatins and terminal alkynes are compatible with this reaction, affording the desired products in moderate to excellent yields. nih.gov
To enhance the efficiency, scope, and control of [3+2] cycloadditions, various metal catalysts have been employed. Iron(III) chloride has been shown to catalyze a formal [3+2] cycloaddition of tetrahydroisoquinolines with Morita-Baylis-Hillman (MBH) carbonates, yielding highly functionalized dihydropyrrolo[2,1-a]isoquinolines. researchgate.net This reaction proceeds through a cascade involving SN2' substitution, oxidation, electrocyclization, and aromatization. researchgate.net In another iron-catalyzed approach, tetrahydroisoquinolines, arylacyl bromides, and nitroolefins undergo a three-component condensation to give the dihydropyrrolo[2,1-a]isoquinoline products. researchgate.netrsc.org
Tungsten catalysts have been utilized in a photo-induced decarboxylative [3+2] cycloaddition aromatization process to construct trifluoromethyl-pyrrolo[2,1-a]isoquinolines. rsc.org This photocatalytic reaction demonstrates good tolerance for a range of functional groups and provides access to pharmaceutically relevant derivatives. rsc.orgrsc.org Copper catalysis has also been applied; for instance, a copper-catalyzed oxidation/[3+2] cycloaddition was used to build the core structure of lamellarin natural products. rsc.org Furthermore, a three-component reaction of tetrahydroisoquinoline, a terminal alkyne, and an aldehyde catalyzed by CuCl₂/PhCOOH has been developed to generate various pyrroloisoquinoline derivatives. rsc.org Rhodium catalysts have also been noted in the synthesis of isoquinoline compounds through processes like alkyne carbothiolation. rsc.org
| Metal Catalyst | Reaction Type | Reactants | Key Features | Yields | Reference |
|---|---|---|---|---|---|
| Iron(III) chloride (FeCl₃) | Formal [3+2] Cycloaddition | Tetrahydroisoquinolines, MBH carbonates | Cascade (SN2'/oxidation/electrocyclization/aromatization) | 32–62% | researchgate.net |
| Tungsten Complex (WO₂PC) | Decarboxylative [3+2] Cycloaddition Aromatization | N-substituted tetrahydroquinolines, 2-(trifluoromethyl)acrylic acid | Visible light-induced, one-pot | Up to 94% | rsc.orgrsc.org |
| Copper(II) chloride (CuCl₂) | Three-Component Reaction | Tetrahydroisoquinoline, terminal alkyne, aldehyde | A3 type coupling | 17–69% | rsc.org |
| Palladium on Carbon (Pd/C) | Dehydrogenative [3+2] Cycloaddition | Tetrahydroisoquinolines and alkenes | Heterogeneous catalysis | Not specified | nih.gov |
A particularly elegant variation of the [3+2] cycloaddition is the decarboxylative cycloaddition-aromatization sequence. This method provides a direct route to fully aromatic pyrrolo[2,1-a]isoquinolines. A notable example is the tungsten-catalyzed, photo-induced process for synthesizing trifluoromethyl-pyrrolo[2,1-a]isoquinolines from N-substituted tetrahydroquinolines and 2-(trifluoromethyl)acrylic acid, which proceeds with high efficiency. rsc.org
Another powerful application of this strategy is the reaction of isoquinolinium N-ylides with difluoroenoxysilanes. acs.orgacs.orgnih.gov This process involves a decarboxylative/dehydrofluorinative formal [3+2] cycloaddition aromatization, providing a straightforward pathway to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines in good to excellent yields under mild conditions. researchgate.netacs.orgacs.orgnih.gov The reaction pathway is a cascade that includes a Mukaiyama–Mannich-type reaction, intramolecular aldol (B89426) reaction, lactonization, and the final decarboxylative/dehydrofluorinative aromatization. acs.org This methodology has proven robust enough for gram-scale synthesis. acs.orgacs.org
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Isoquinolinium N-ylides, Difluoroenoxysilanes | MeCN, 80 °C | Fluorinated pyrrolo[2,1-a]isoquinolines | Good to excellent | acs.orgacs.org |
| N-substituted tetrahydroquinolines, 2-(Trifluoromethyl)acrylic acid | Tungsten complex, visible light | Trifluoromethyl-pyrrolo[2,1-a]isoquinolines | Up to 94% | rsc.org |
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to complex molecules like 5,6-dihydropyrrolo[2,1-a]isoquinolines. These reactions streamline synthesis by reducing the number of steps, purification procedures, and waste generation.
A three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and CH-acids under microwave irradiation has been developed to produce C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.netresearchgate.net This method allows for the rapid assembly of highly functionalized compounds. researchgate.net Similarly, a multicomponent route using isatins, tetrahydroisoquinoline (THIQ), and terminal alkynes has been established. nih.gov This reaction proceeds through the sequential formation of a spirooxindole intermediate, cleavage of the C2–C3 bond in the isatin moiety to generate an isocyanate, and subsequent addition of a second THIQ molecule. nih.gov
The synthesis of fluorinated pyrrolo[2,1-a]isoquinolines via the reaction of isoquinolinium N-ylides and difluoroenoxysilanes is also classified as a cascade formal [3+2] cycloaddition. acs.org The sequence involves a Mukaiyama–Mannich-type reaction, an intramolecular aldol reaction, lactonization, and finally, decarboxylative/dehydrofluorinative aromatization to furnish the product. acs.org Another cascade process, catalyzed by iron(III) chloride, involves an SN2'/oxidation/electrocyclization/aromatization sequence starting from tetrahydroisoquinolines and MBH carbonates. researchgate.net These examples underscore the power of cascade reactions in building the dihydropyrrolo[2,1-a]isoquinoline framework with high atom and step economy.
| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Isatin | Tetrahydroisoquinoline (THIQ) | Phenyl acetylene | Benzoic acid, Toluene (B28343), 90 °C | N-(substituted...)-3,4-dihydroisoquinoline-2(1H)-carboxamide | Moderate to excellent | nih.gov |
| 1-Aroyl-3,4-dihydroisoquinolines | Dimethyl acetylenedicarboxylate (B1228247) | CH-acids (e.g., dimedone) | Microwave, MeCN, 130 °C | C3-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | Not specified | researchgate.netresearchgate.net |
Cascade and Domino Reactions
Multi-Component Reaction Protocols (e.g., Three- and Four-Component Systems)
Multi-component reactions (MCRs) offer a powerful and efficient means to construct complex molecular architectures like 5,6-dihydropyrrolo[2,1-a]isoquinolines in a single synthetic operation. These protocols combine three or more starting materials in one pot, leading to the rapid assembly of the target scaffold.
One prominent three-component approach involves the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides. nih.gov These ylides, generated in situ from isoquinoline and a reactive species like a 2-bromoacetophenone, are trapped by various acetylenic dipolarophiles. nih.govresearchgate.net This one-pot process, often conducted in a solvent such as 1,2-epoxypropane, yields highly substituted pyrrolo[2,1-a]isoquinoline derivatives with good efficiency. nih.gov
Another versatile MCR strategy utilizes isatins, tetrahydroisoquinoline (THIQ), and terminal alkynes in the presence of an acid catalyst like benzoic acid. acs.orgnih.govacs.org The reaction proceeds through the initial formation of a spirooxindole, followed by cleavage of the C2–C3 bond of the isatin core to generate an isocyanate intermediate. A second molecule of THIQ then adds to this isocyanate, ultimately leading to the formation of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgnih.gov This protocol can be extended to a four-component reaction by including a primary amine, which affords related urea (B33335) derivatives, albeit in more moderate yields. nih.gov
Domino reactions under microwave irradiation also provide rapid access to this scaffold. A three-component domino reaction between 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (DMAD), and various CH-acids in anhydrous acetonitrile (B52724) at 130°C produces C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. bohrium.comresearchgate.net
Furthermore, four-component systems have been developed. A one-pot reaction combining an amine, diketene, and dibenzoylacetylene in the presence of isoquinoline affords functionalized 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives. thieme-connect.comscilit.com Another example is a domino reaction promoted by a four-component catalytic system ([RuCl₂(p-cymene)]₂, CuCl, copper acetate (B1210297) monohydrate, and TEMPO) that synthesizes pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes under aerobic conditions. rsc.org
Table 1: Examples of Multi-Component Reactions for 5,6-Dihydropyrrolo[2,1-a]isoquinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Isoquinoline | 2-Bromoacetophenone | Acetylenic Dipolarophile | - | 1,2-Epoxypropane | Substituted Pyrrolo[2,1-a]isoquinoline | 60-71 | nih.gov |
| Isatin | Tetrahydroisoquinoline | Terminal Alkyne | - | Benzoic acid, Toluene, 90 °C | Dihydropyrrolo[2,1-a]isoquinoline-carboxamide | 86-92 | acs.orgnih.gov |
| 1-Aroyl-3,4-dihydroisoquinoline | Dimethyl Acetylenedicarboxylate | CH-Acid | - | Microwave, MeCN, 130 °C | C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Not Specified | bohrium.comresearchgate.net |
| Amine | Diketene | Dibenzoylacetylene | Isoquinoline | Stirred 2h | Tetrahydropyrrolo[2,1-a]isoquinoline-carboxamide | 78-80 | thieme-connect.com |
| 2-Aryl-pyrrolidine | Alkyne | - | - | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO, Air | Substituted Pyrrolo[2,1-a]isoquinoline | Not Specified | rsc.org |
Oxidative Annulation and Cyclization Sequences
Oxidative annulation and cyclization represent another key class of reactions for synthesizing the 5,6-dihydropyrrolo[2,1-a]isoquinoline core. These methods often involve the formation of C-C and C-N bonds in a cascade process, culminating in an oxidation step to achieve the final aromatic pyrrole ring.
An efficient one-pot, acid-promoted redox-annulation has been developed using 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and substituted α,β-unsaturated aldehydes. nih.govacs.org The reaction is effectively promoted by triflic acid (TfOH) in toluene at elevated temperatures (130 °C), affording 1,2-disubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines in moderate to good yields. nih.gov This method provides access to the core structure of lamellarin alkaloids. nih.govacs.org
Copper-catalyzed cascade reactions also feature prominently. A three-component reaction of tetrahydroisoquinolines, aldehydes, and terminal alkynes proceeds through a condensation/Mannich-type addition/oxidation/cyclization sequence to furnish a variety of pyrrolo[2,1-a]isoquinolines. researchgate.netnih.gov Another copper-catalyzed oxidative cyclization brings together tetrahydroisoquinolines, bromoketones, and electron-deficient alkenes, using air as a green terminal oxidant to yield the desired products. researchgate.net
A one-pot synthesis based on an oxidation/annulation sequence has also been reported, starting from 2-(3,4-dihydroisoquinolin-2(1H)-yl)malononitriles and 2-isocyanoacetates, which gives substituted pyrrolo[2,1-a]isoquinoline derivatives in moderate to good yields. acs.org
Table 2: Research Findings on Oxidative Annulation and Cyclization
| Reactants | Catalyst/Promoter | Key Process | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline, α,β-Unsaturated Aldehyde | Triflic Acid (TfOH) | Acid-Promoted Redox-Annulation | 1,2-Disubstituted-5,6-dihydropyrrolo[2,1-a]isoquinoline | up to 81 | nih.govacs.org |
| Tetrahydroisoquinoline, Aldehyde, Terminal Alkyne | Copper Catalyst | Condensation/Addition/Oxidation/Cyclization Cascade | Substituted Pyrrolo[2,1-a]isoquinoline | 17-69 | researchgate.netnih.gov |
| Tetrahydroisoquinoline, Bromoketone, Electron-Deficient Alkene | Copper Catalyst | Three-Component Oxidative Cyclization | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | Good yields | researchgate.net |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)malononitrile, 2-Isocyanoacetate | - | One-Pot Oxidation/Annulation | Substituted Pyrrolo[2,1-a]isoquinoline | Moderate to Good | acs.org |
Radical-Mediated Cyclization Pathways
Radical chemistry provides powerful tools for the formation of C-C bonds that are often difficult to construct using traditional ionic pathways. Intramolecular radical cyclizations have been effectively applied to the synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline framework.
Intramolecular Radical-Oxidative Cyclization
The key step in this approach is the formation of an aromatic sp² C-C bond through an intramolecular radical-oxidative cyclization. rsc.org This strategy has been successfully employed in a multi-step protocol to create highly substituted 5,6-dihydropyrrolo[2,1-a]isoquinoline systems. rsc.orgresearchgate.net The cyclization precursor is typically a polysubstituted pyrrole bearing an isoquinoline-related side chain at the appropriate position. The reaction is initiated to form a radical which then attacks the aromatic ring of the isoquinoline moiety, followed by an oxidative aromatization step to yield the final fused heterocyclic product. rsc.org Common reagents used to facilitate this transformation include radical initiators like azobisisobutyronitrile (AIBN) in combination with reagents such as tributyltin hydride (nBu₃SnH). rsc.org
Poly-Substituted Pyrrole Construction and Subsequent Cyclization (e.g., van Leusen's Protocol)
A comprehensive three-step synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines showcases the power of combining classical named reactions with modern radical chemistry. rsc.orgrsc.orgresearchgate.net The synthesis begins with the construction of a polysubstituted pyrrole core using the van Leusen pyrrole synthesis. rsc.org This reaction typically involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde, and p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.org In this specific application for the target scaffold, the van Leusen reaction utilizes 1,2-disubstituted alkenes and TosMIC to build the requisite pyrrole intermediate. rsc.org
Following the successful construction of the pyrrole, the precursor is then subjected to the intramolecular radical-oxidative cyclization conditions described previously to forge the final C-C bond and complete the 5,6-dihydropyrrolo[2,1-a]isoquinoline framework. rsc.orgrsc.org This sequential approach, starting with readily available materials and featuring a van Leusen construction followed by radical cyclization, highlights a robust and flexible strategy for accessing structurally diverse members of this important heterocyclic family. rsc.orgresearchgate.net
Isoquinoline Ring Construction Strategies
In contrast to methods that build the pyrrole ring last, some synthetic strategies focus on constructing the isoquinoline ring itself as a key step. These approaches assemble a substituted isoquinoline or its dihydro- or tetrahydro- derivatives, which then serve as the foundation for subsequent annulation of the pyrrole ring.
Pictet-Spengler Type Chemistry Leading to Dihydroisoquinoline Intermediates
The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinoline rings. The reaction involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed cyclization. rsc.org This produces a 1,2,3,4-tetrahydroisoquinoline intermediate. rsc.org
For the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, this tetrahydroisoquinoline is a crucial precursor. It must be oxidized to form a dihydroisoquinoline or the fully aromatic isoquinolinium salt before the final pyrrole ring is constructed. rsc.org Synthetic methodology has been developed for the production of libraries of hexahydropyrrolo[2,1-a]isoquinoline (HPIQ) compounds, which begins with an oxidative cleavage/Pictet-Spengler reaction sequence to generate advanced HPIQ intermediates with handles for chemical diversification. nih.gov While this leads to a more saturated final product, the core strategy of employing the Pictet-Spengler reaction to build the isoquinoline portion is a key demonstration of its utility. nih.gov More broadly, the dihydroisoquinoline intermediates derived from Pictet-Spengler products are versatile platforms for subsequent [3+2] cycloaddition or other annulation reactions to complete the pyrrolo[2,1-a]isoquinoline skeleton. rsc.orgsemanticscholar.org
N-Acyliminium Ion Cyclizations
The intramolecular cyclization of N-acyliminium ions is a powerful and widely utilized strategy for the construction of nitrogen-containing heterocyclic systems, including the pyrrolo[2,1-a]isoquinoline core. arkat-usa.org This method relies on the generation of a highly electrophilic N-acyliminium ion intermediate, which is then trapped intramolecularly by a suitable nucleophile, typically an electron-rich aromatic ring or a vinyl silane. arkat-usa.orgresearchgate.net
In the context of pyrrolo[2,1-a]isoquinoline synthesis, N-acyliminium ions are commonly generated from cyclic precursors such as hydroxylactams or succinimides derived from amino acids. For instance, studies have described the acid-catalyzed cyclization of chiral hydroxylactams to afford pyrrolidinoisoquinoline derivatives. researchgate.net The process can be highly diastereoselective, yielding a single diastereomer under various acidic conditions. researchgate.net
Another approach involves the addition of organometallic reagents (e.g., organolithiums) to chiral succinimides. This generates intermediate oxoamides which, upon treatment with a Lewis or protic acid, cyclize to form the pyrroloisoquinoline skeleton with high enantiomeric purity. researchgate.net These cyclizations serve as the key carbon-carbon bond-forming step in the asymmetric synthesis of complex alkaloids. arkat-usa.org
C-H Functionalization and Metalation Approaches
Direct C-H functionalization and related metal-catalyzed cross-coupling reactions have emerged as highly efficient and atom-economical methods for synthesizing complex molecules, including the 5,6-dihydropyrrolo[2,1-a]isoquinoline framework. These strategies avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
One notable example is the iron-catalyzed three-component condensation of tetrahydroquinolines, arylacyl bromides, and nitroolefins. rsc.org This reaction, using the earth-abundant and non-toxic catalyst iron(III) chloride (FeCl₃) with air as the terminal oxidant, proceeds through a cascade of N-alkylation, oxidative 1,3-dipolar cycloaddition, elimination, and aromatization to furnish the final dihydropyrrolo[2,1-a]isoquinoline products. rsc.org
Other transition metals have also been employed. Copper-catalyzed three-component reactions of tetrahydroisoquinoline, terminal alkynes, and aldehydes provide access to various pyrrolo[2,1-a]isoquinoline derivatives. rsc.org Furthermore, rhodium-catalyzed tandem C-H metalation and cyclization-condensation processes have been developed for the synthesis of the precursor isoquinoline rings. rsc.org Another method involves the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with an α-halogen-acetophenone to form a quaternary ammonium (B1175870) salt, which subsequently undergoes cyclization in the presence of an inorganic base like anhydrous potassium carbonate (K₂CO₃) to yield the target scaffold. nih.gov
Contemporary Synthetic Enhancements
Modern organic synthesis places a strong emphasis on improving reaction conditions to enhance efficiency, reduce environmental impact, and simplify procedures. These enhancements include the use of non-conventional energy sources, minimizing or eliminating solvents, and employing sustainable catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. uniba.it Several protocols for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines leverage this technology.
A prominent application is in multicomponent domino reactions. For example, a catalyst-free domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes proceeds efficiently under microwave irradiation to form 1-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. uniba.it Similarly, a three-component reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids in acetonitrile at 130°C under microwave conditions rapidly produces C-3-N-functionalized pyrrolo[2,1-a]isoquinolines. rsc.org Another microwave-assisted method involves the reaction of 1-aroylisoquinolines with 4-nitrophenylacrylate in trifluoroethanol at 140°C, which completes in one hour. mdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinoline Derivatives
| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Aroyl-3,4-dihydroisoquinolines, α,β-Unsaturated Aldehydes | Catalyst-Free | Not specified | Not specified | Efficient | uniba.it |
| 1-Aroyl-3,4-dihydroisoquinolines, Terminal Alkynes, Cyclic NH-Acids | Acetonitrile | 130 | Not specified | Good | rsc.org |
| 1-Aroylisoquinolines, 4-Nitrophenylacrylate | Trifluoroethanol | 140 | 1 h | 90 | mdpi.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a primary goal of green chemistry, as it reduces waste, cost, and the environmental hazards associated with organic solvents. While specific examples for the solvent-free synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold are not prominent in the reviewed literature, the use of mechanochemistry, particularly ball milling, offers a promising solvent-free alternative for the synthesis of related N-heterocycles. researchgate.netresearchgate.net For instance, the condensation of amines with dicarbonyl compounds to form pyrroles has been successfully performed under solvent-free mechanochemical conditions. researchgate.net This suggests the potential applicability of such methods to the construction of the pyrrolo[2,1-a]isoquinoline system, representing an area for future research.
Sustainable Catalysis and Recyclable Systems
Sustainable catalysis focuses on the use of catalysts that are environmentally benign, derived from abundant resources, and ideally recyclable. In the synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core, there is a clear trend towards more sustainable practices.
This includes the development of metal-free methodologies, such as an iodine-promoted one-pot cascade oxidative annulation using an I₂/DMSO system. rsc.org Another sustainable approach is the use of photocatalysis. For example, trifluoromethylated 5,6-dihydropyrrolo[2,1-a]isoquinolines have been synthesized via a tungsten-catalyzed decarboxylative [3+2] cycloaddition-aromatization process that proceeds under visible light irradiation with an oxygen atmosphere. rsc.org
The use of simple, inexpensive, and low-toxicity reagents like potassium carbonate (K₂CO₃) as a base catalyst in tandem reactions for related heterocyclic systems also aligns with the principles of sustainable chemistry. nih.govmdpi.com The move towards earth-abundant metal catalysts, such as the iron(III) chloride (FeCl₃) used in multicomponent reactions, further underscores the shift away from more toxic or precious metal catalysts. rsc.org
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, typically involving high-speed ball milling, is an emerging green chemistry technique that uses mechanical force to activate, initiate, and drive chemical reactions, often in the absence of a solvent. mdpi.comnih.gov This method is noted for its high efficiency, reduced reaction times, and minimal waste generation. researchgate.netresearchgate.net
While the direct synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline via mechanochemistry has not been extensively documented in the surveyed literature, the utility of ball milling for constructing a wide variety of N-heterocycles is well-established. mdpi.comnih.gov For example, the synthesis of pyrroles, quinolines, and benzimidazoles has been achieved efficiently under solvent-free ball milling conditions. researchgate.net These precedents strongly suggest that mechanochemical methods could be adapted for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold, potentially offering a more sustainable and efficient route compared to traditional solution-phase methods.
Total Synthesis Strategies for Complex Molecular Architectures Incorporating the 5,6-Dihydropyrrolo[2,1-a]isoquinoline Core
The 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold is a key structural motif in a variety of naturally occurring alkaloids, many of which exhibit significant biological activities. The synthesis of complex molecules containing this core has been a compelling target for organic chemists, leading to the development of several elegant and efficient total synthesis strategies. These approaches often showcase a combination of classic and modern synthetic methodologies to construct the tricyclic framework and install the desired stereochemistry and functional groups.
A notable strategy for the asymmetric synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core involves a domino condensation-cyclization reaction. This method has been successfully employed in the synthesis of several alkaloids, including (±)-crispine A, (±)-trolline/oleracein E, and (±)-mescalotam. wikipedia.org The process utilizes a P₄O₁₀/TfOH reagent system to mediate the reaction between various primary amines and dicarboxylic acids under catalyst- and solvent-free conditions, affording the target alkaloids in excellent yields. wikipedia.org For instance, the reaction of the appropriate phenethylamine (B48288) derivative with a suitable dicarboxylic acid, followed by reduction, provides the desired pyrrolo[2,1-a]isoquinoline product. wikipedia.org
The intramolecular Schmidt reaction represents another effective strategy for the synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core, particularly for crispine A and its analogues. This methodology involves the use of an azido-ketone as a key intermediate. The synthesis commences with the preparation of the azido-ketone from 3,4-dimethoxybenzoic acid through a series of steps including formylation, reduction, bromination, and cyanation to build the necessary carbon framework, followed by introduction of the azide (B81097) functionality. The crucial intramolecular Schmidt reaction of the azido-ketone is then achieved using triflic acid (TfOH) at low temperatures, leading to the cyclized indolizidine derivative in good yield. For example, the indolizidine derivative, a key intermediate for crispine A analogues, was isolated in 54% yield from the azido-ketone.
While synthetic routes to (±)-mescalotam have been established through domino reactions, a detailed total synthesis of the related alkaloid peyoglutam from non-peptidic precursors was not prominently found in the surveyed scientific literature. The synthesis of pyroglutamyl peptides is often achieved through the cyclization of glutamic acid or glutamine derivatives. thieme-connect.de
Interactive Data Table of Synthetic Strategies
| Target Molecule | Key Synthetic Strategy | Starting Materials | Overall Yield (%) | Number of Steps |
| (+)-Crispine A | Pictet-Spengler bis-cyclization | (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, 4-chloro-1,1-dimethoxybutane | 32 | 3 |
| Crispine A Analogue | Intramolecular Schmidt reaction | 3,4-Dimethoxybenzoic acid | Not specified | - |
| (R)-(+)-Oleracein E | Catalytic enantioselective C1-alkynylation | 6,7-Dimethoxy-3,4-dihydroisoquinoline, benzaldehyde, 2-methyl-3-butyn-2-ol | 39 | 5 |
| Lamellarin D | Sequential bromination/Suzuki coupling | Substituted pyrrolo[2,1-a]isoquinoline scaffold | 18 | 8 |
| Lamellarin D | Ru(II)-catalyzed (3+2) annulation | Enamide, diarylalkyne | 29 | - |
| (±)-Mescalotam | Domino condensation-cyclization | 3,4,5-Trimethoxyphenethylamine, glutaric acid | Excellent | 2 |
Chemical Reactivity and Transformations of the 5,6 Dihydropyrrolo 2,1 a Isoquinoline Core
Regioselective Functionalization of the Core Scaffold
The ability to selectively introduce substituents at specific positions on the 5,6-dihydropyrrolo[2,1-a]isoquinoline framework is fundamental to the development of novel derivatives. Chemists have devised various strategies to modify the pyrrole (B145914) ring, the isoquinoline (B145761) portion, and the bridgehead carbons.
Substituent Introduction at Pyrrole Ring (C-1, C-2, C-3)
The pyrrole ring is the most reactive part of the scaffold towards electrophilic substitution, allowing for diverse functionalization at the C-1, C-2, and C-3 positions.
C-1 Position: The C-1 position is readily functionalized. For instance, 1,2-disubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines can be brominated at this position using N-Bromosuccinimide (NBS). nih.gov The resulting 1-bromo derivative serves as a versatile intermediate for further modifications, such as Suzuki coupling reactions with various boronic acids to introduce aryl groups. nih.govnih.gov
C-2 Position: A variety of substituents can be introduced at the C-2 position. Domino reactions of 1-aroyl-substituted 3,4-dihydroisoquinolines with α,β-unsaturated compounds are effective for installing groups with electron-withdrawing properties at C-2. semanticscholar.org Furthermore, novel derivatives have been synthesized carrying carboxylate (COOH, COOEt), nitrile (CN), and morpholinomethyl groups at this position. mdpi.com The synthesis of C-2 carboxylates has been achieved through reactions with acrylates, while C-2 carbonitriles can be formed from the corresponding aldehydes. mdpi.comuniba.it
C-3 Position: The C-3 position can also be selectively functionalized. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at C-3. nih.gov Additionally, three-component domino reactions involving 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247), and various CH-acids under microwave irradiation provide a direct route to new C-3 substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net
| Position | Reaction Type | Reagents | Substituent Introduced | Reference |
|---|---|---|---|---|
| C-1 | Bromination | N-Bromosuccinimide (NBS) | -Br | nih.gov |
| C-1 | Suzuki Coupling (on 1-bromo derivative) | Phenylboronic acid, Pd catalyst | -Phenyl | nih.gov |
| C-2 | Domino Reaction | 1-Aroyl-3,4-dihydroisoquinolines, α,β-unsaturated compounds | -EWG (e.g., -CHO, -COOEt) | semanticscholar.orgmdpi.com |
| C-3 | Vilsmeier-Haack | POCl₃, DMF | -CHO | nih.gov |
| C-3 | Three-Component Domino Reaction | 1-Aroyl-3,4-dihydroisoquinolines, DMAD, CH-acids | Various carbonyl-containing groups | researchgate.net |
Modification of the Isoquinoline Moiety (e.g., C-8, C-9)
Functionalization of the isoquinoline part of the scaffold, particularly at the C-8 and C-9 positions, is typically achieved by using pre-functionalized starting materials. nih.gov The synthesis often begins with substituted 2-arylethylamines or 3,4-dihydroisoquinolines which already bear the desired substituents, such as methoxy, ethoxy, or benzyloxy groups. nih.govnih.gov These groups are then carried through the subsequent cyclization steps that form the pyrrole ring, leading to the final substituted 5,6-dihydropyrrolo[2,1-a]isoquinoline. researchgate.netresearchgate.netrsc.org For example, 8,9-diethoxy-substituted derivatives have been prepared from (6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methanone precursors. nih.govmdpi.com
Functionalization at Bridgehead Positions (e.g., C-10b)
The bridgehead C-10b position represents a unique site for functionalization. C-10b functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines have been successfully prepared using methods such as Parham cyclization and α-amidoalkylation reactions with functionalized organolithium reagents. researchgate.net These C-10b substituted compounds are valuable intermediates, particularly for the synthesis of more complex alkaloid skeletons like the erythrinanes. researchgate.net
Electrophilic and Nucleophilic Reaction Pathways
The dual nature of the scaffold allows for both electrophilic and nucleophilic transformations. The electron-rich pyrrole ring readily undergoes electrophilic substitution reactions, as exemplified by the Vilsmeier-Haack formylation at C-3 and bromination at C-1. nih.govnih.gov
Conversely, the system can also engage in nucleophilic reactions. The formation of the core itself can proceed through pathways involving nucleophilic attack. For instance, the reaction of enolizable imines with α-diazo-β-ketoesters, catalyzed by copper(II), likely involves the nucleophilic addition of the imine nitrogen to a copper carbene intermediate. researchgate.net Another example is the domino reaction of isoquinolinium ylides with electrophilic heterocycles, which provides access to functionalized pyrrolo[2,1-a]isoquinolines. rsc.org Furthermore, tandem Michael addition/carbo-cyclization sequences utilize nucleophilic additions to build the core structure. semanticscholar.org
Rearrangements and Ring Expansion/Contraction Reactions
Under specific reaction conditions, the 5,6-dihydropyrrolo[2,1-a]isoquinoline system or its precursors can undergo skeletal rearrangements. A notable example involves the reaction of certain 1-aryl-1-(alkynyl)-3,4-dihydroisoquinolines in 2,2,2-trifluoroethanol (B45653) (HFIP). mdpi.com This transformation proceeds through a plausible mechanism involving the formation of a pyrrole ring followed by a nih.govresearchgate.net-shift and a Wagner-Meerwein rearrangement. mdpi.com This cascade ultimately leads to lactone-annelated furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinolines. Interestingly, depending on the substituents on the C-1 phenyl ring, the reaction can be diverted towards ring expansion, yielding pyrrolo[2,1-b] nih.govbenzazepine derivatives instead of the expected lactones. mdpi.com
Conjugate Addition Reactions for Skeletal Elaboration
Conjugate addition reactions provide a powerful tool for extending the molecular framework of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core. Intermediates functionalized at the C-10b position have been specifically designed to act as precursors in intermolecular conjugate addition reactions. researchgate.net This strategy has been successfully employed to attach a functionalized four-carbon atom substituent at C-10b, which then serves as a handle for subsequent ring-closing metathesis, ultimately assembling the complex erythrinane skeleton. researchgate.net This demonstrates the utility of conjugate addition as a key step in building more elaborate, polycyclic natural product frameworks from the dihydropyrrolo[2,1-a]isoquinoline template.
| Compound Name |
|---|
| 5,6-Dihydropyrrolo[2,1-a]isoquinoline |
| Lamellarin |
| N-Bromosuccinimide (NBS) |
| Phenylboronic acid |
| Phosphorus oxychloride (POCl₃) |
| Dimethylformamide (DMF) |
| Dimethyl acetylenedicarboxylate (DMAD) |
| (6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methanone |
| Erythrinane |
| 2,2,2-Trifluoroethanol (HFIP) |
| Furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline |
| Pyrrolo[2,1-b] nih.govbenzazepine |
Ring-Closing Metathesis in Derivative Synthesis
Ring-Closing Metathesis (RCM) stands as a powerful and versatile strategy in modern organic synthesis for the construction of cyclic and heterocyclic systems. This reaction, often catalyzed by ruthenium complexes such as Grubbs catalysts, facilitates the intramolecular formation of a carbon-carbon double bond from a diene precursor, with the concomitant release of a small volatile alkene like ethylene. While specific examples detailing the direct synthesis of the parent 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold via RCM are not extensively documented in the reviewed literature, the application of this methodology to closely related isoquinoline and tetrahydroisoquinoline systems provides strong precedent for its potential in generating derivatives of this core structure.
The synthesis of fused tricyclic alkaloids and related nitrogen heterocycles frequently employs RCM as a key ring-forming step. For instance, research has demonstrated that ring-closing metathesis of enamines derived from isoquinolines can proceed efficiently. researchgate.netresearchgate.net These reactions are typically carried out in solvents like dichloromethane (B109758) (DCM) at room temperature and have been shown to produce good yields of the cyclized products. researchgate.netresearchgate.net The resulting structures bear a close resemblance to many natural alkaloids, highlighting the utility of RCM in this context. researchgate.netresearchgate.net
Furthermore, the synthesis of novel chiral tricyclic isoquinoline alkaloids has been successfully achieved utilizing RCM protocols starting from (S)-1,2,3,4-tetrahydroisoquinoline carboxylic acid methyl ester. researchgate.net This underscores the compatibility of the RCM methodology with chiral precursors and its effectiveness in constructing complex, fused isoquinoline-containing frameworks.
The general approach to synthesizing a pyrrolo[2,1-a]isoquinoline (B1256269) derivative would conceptually involve a suitably N-substituted tetrahydroisoquinoline bearing two alkenyl chains. One chain would be attached at the nitrogen atom, and the other at a suitable position on the tetrahydroisoquinoline core, which upon RCM, would form the fused pyrrole ring. The choice of catalyst, often a first or second-generation Grubbs catalyst, and the reaction conditions would be critical in achieving high yields and selectivity. wikipedia.org
The following table summarizes representative conditions for RCM reactions on isoquinoline-related structures, which can be considered as a starting point for the development of specific synthetic routes to 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives.
| Substrate Type | Catalyst | Solvent | Temperature | Yield | Reference |
| Isoquinoline Enamines | Grubbs Catalyst | Dichloromethane (DCM) | Room Temperature | Good | researchgate.netresearchgate.net |
| (S)-1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid Derivative with Diene Moieties | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Table 1. General Conditions for Ring-Closing Metathesis on Isoquinoline-Related Scaffolds.
It is important to note that the reactivity and success of an RCM reaction can be influenced by several factors, including the length and substitution pattern of the alkene tethers, the nature of the substituents on the isoquinoline ring, and the specific generation of the Grubbs catalyst employed. wikipedia.org While direct applications to the 5,6-dihydropyrrolo[2,1-a]isoquinoline core are yet to be widely reported, the established success in analogous systems marks RCM as a highly promising avenue for future synthetic explorations in this class of compounds.
Spectroscopic and Advanced Structural Elucidation of 5,6 Dihydropyrrolo 2,1 a Isoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Characterization (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, chemists can map the complete connectivity and spatial arrangement of atoms within the molecule.
¹H NMR provides information about the chemical environment and connectivity of protons. For the 5,6-dihydropyrrolo[2,1-a]isoquinoline core, characteristic signals include two triplets corresponding to the methylene (B1212753) protons (CH₂) at the C-5 and C-6 positions of the dihydroisoquinoline moiety. mdpi.com The chemical shifts (δ) and coupling constants (J) of these protons, along with the protons on the pyrrole (B145914) and aromatic rings, are highly informative. For instance, in 1-(4-chlorophenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acid, the C-6 methylene protons appear as a triplet at δ = 3.03 ppm, while the C-5 methylene protons are observed as a triplet at δ = 4.10 ppm, both with a coupling constant of J = 6.6 Hz. mdpi.com
¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the methylene carbons at C-5 and C-6 typically appear in the aliphatic region of the spectrum. mdpi.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the dihydroisoquinoline ring system.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the position of substituents on the aromatic and pyrrole rings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for stereochemical assignments, as it identifies protons that are close in space, providing insights into the relative configuration of stereocenters. mdpi.com The magnitude of the coupling constant between protons can also suggest their relative stereochemistry; for example, a small coupling constant for the H1 proton in a pyrrolo[2,1-a]isoquinoline (B1256269) derivative suggests a trans position relative to the H2 proton. semanticscholar.org
Table 1: Representative ¹H and ¹³C NMR Data for a 5,6-Dihydropyrrolo[2,1-a]isoquinoline Derivative
| Assignment | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 6-CH₂ | 3.03 (t, J = 6.6) | 29.2 |
| 5-CH₂ | 4.10 (t, J = 6.6) | 45.2 |
| OCH₃ | 3.34 (s) | 55.2 |
| OCH₃ | 3.84 (s) | 56.0 |
| 7-H | 6.36 (s) | 107.7 |
| 10-H | 6.67 (s) | 111.2 |
| 3-H | 7.44 (s) | 112.3 |
| Aromatic H | 7.33 (d, J = 8.6), 7.38 (d, J = 8.6) | 128.5, 132.2 |
| Data for 1-(4-Chlorophenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acid. mdpi.com |
Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.gov This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated mass for a proposed formula, with accuracy typically within a few parts per million (ppm). mdpi.com
Beyond molecular formula determination, MS, particularly tandem mass spectrometry (MS/MS), is used to study the fragmentation patterns of molecules. nih.govnih.gov The way a molecule breaks apart upon ionization provides valuable clues about its structure. Isoquinoline (B145761) alkaloids, including the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, exhibit characteristic fragmentation behaviors. nih.govnih.gov Common fragmentation pathways observed in related isoquinoline alkaloids include:
Loss of Substituents: Molecules often lose small neutral molecules corresponding to their substituent groups. For example, alkaloids with methoxy and hydroxy groups can show a neutral loss of methanol (CH₃OH), while those with quaternary N-methyl groups can eject a methyl radical (•CH₃). nih.govnih.gov
Skeletal Cleavage: The core heterocyclic structure can undergo specific bond cleavages, leading to diagnostic fragment ions. For many isoquinoline alkaloids, a characteristic fragment corresponds to the loss of the nitrogen-containing part of the ring system (e.g., loss of NHR₁R₂). nih.govresearchgate.net
Retro-Diels-Alder (RDA) reactions: In some cases, cleavage of the dihydroisoquinoline ring can occur via an RDA mechanism, providing information about the substitution pattern on that part of the molecule.
The fragmentation patterns serve as a fingerprint for a given structural class, aiding in the identification of known compounds and the structural elucidation of new derivatives. nih.gov
Table 2: HRMS Data for a Lactone-Annelated Pyrrolo[2,1-a]isoquinoline Derivative
| Ion | Calculated m/z | Found m/z | Difference (ppm) |
| [M+H]⁺ | 360.1442 | 360.1451 | 2.5 |
| Data for a derivative of the 5,6,7,8-tetrahydropyrrolo[2,1-a]isoquinolinone core. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, IR spectroscopy is used to confirm the presence of key functional groups introduced during synthesis. nih.govnih.gov For example:
Carbonyl (C=O) groups: Esters, ketones, and amides, which are common substituents, show strong absorption bands in the region of 1650-1760 cm⁻¹. mdpi.comresearchgate.net The exact position depends on the type of carbonyl group and its electronic environment.
Nitro (NO₂) groups: The presence of a nitro group is indicated by two strong absorption bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations, respectively. mdpi.com
Aromatic C-H and C=C bonds: Aromatic rings exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
Aliphatic C-H bonds: The methylene groups in the dihydropyrroloisoquinoline core show C-H stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org
IR spectroscopy is often used in conjunction with other techniques to confirm that a chemical transformation has successfully introduced or modified a functional group. nih.govbrieflands.com
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 5,6-Dihydropyrrolo[2,1-a]isoquinoline Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| Carbonyl (Ester) | C=O stretch | 1680 - 1733 |
| Nitro | NO₂ asymmetric stretch | ~1518 |
| Nitro | NO₂ symmetric stretch | ~1349 |
| Aromatic C=C | C=C in-ring stretch | 1400 - 1600 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Data compiled from references mdpi.com and libretexts.org. |
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. It provides unequivocal proof of a compound's structure, including its connectivity, bond lengths, bond angles, and, crucially for chiral molecules, its absolute stereochemistry.
The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined. For derivatives of the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, which can possess multiple stereocenters, X-ray crystallography is the gold standard for assigning the relative and absolute configuration. The crystal structures of these compounds are also essential for understanding intermolecular interactions in the solid state and for computational studies, such as molecular docking, which aims to predict how a molecule might bind to a biological target like an enzyme or receptor. brieflands.comnih.gov Although obtaining suitable crystals for analysis can be a challenge, a successful crystallographic study provides an unambiguous and detailed structural picture that validates assignments made by other spectroscopic methods.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental to the study of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, serving essential roles in reaction monitoring, purification, and purity assessment.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction, allowing chemists to determine when the starting materials have been consumed and the product has formed. mdpi.com It is also used to identify the optimal solvent system for purification by column chromatography.
Column Chromatography: This is the primary technique for purifying synthetic compounds. brieflands.com Crude reaction mixtures are passed through a stationary phase (commonly silica gel) using a liquid mobile phase, separating the desired product from byproducts and unreacted starting materials. Flash chromatography is a variation that uses pressure to speed up the separation process. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the final purification of compounds and the assessment of their purity. A sample is pumped through a column packed with a stationary phase at high pressure. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.
Chiral HPLC: Since many 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives are chiral, they often exist as a mixture of enantiomers. researchgate.net Chiral HPLC is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate these enantiomers. rjptonline.org The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates, thus enabling their separation and quantification. researchgate.net This is critical in medicinal chemistry, as enantiomers of a drug can have vastly different biological activities.
Theoretical and Computational Chemistry Studies of 5,6 Dihydropyrrolo 2,1 a Isoquinoline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These methods allow for the prediction of various molecular properties, including stability and reactivity, by analyzing the distribution of electrons within the molecule.
The electronic character of the 5,6-dihydropyrrolo[2,1-a]isoquinoline system is a key determinant of its chemical behavior. The fusion of the pyrrole (B145914) and isoquinoline (B145761) rings results in a unique electronic landscape that influences its reactivity. Studies on related isoquinoline derivatives using DFT have shown that the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. scirp.orgirjweb.com
For instance, DFT calculations on isoquinoline derivatives have provided insights into their electronic properties, which can be extrapolated to understand the 5,6-dihydropyrrolo[2,1-a]isoquinoline core. The introduction of various substituents can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity. nih.gov A lower HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, which can be a key feature in the design of molecules with specific electronic properties. researchgate.net
Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential, hardness, and electrophilicity. Such calculations can predict the most likely sites for chemical reactions and help in understanding the structure-activity relationships of various derivatives. irjweb.com
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Isoquinoline (Reference) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) |
| Benzo github.ionih.govimidazo[2,1-a]isoquinoline Derivative (MPBIR) | -5.762 | -1.938 | 3.824 | DFT/M06/6-311G(d,p) |
| Benzo github.ionih.govimidazo[2,1-a]isoquinoline Derivative (MPBID4') | -6.046 | -3.304 | 2.742 | DFT/M06/6-311G(d,p) |
This table presents data from related isoquinoline systems to illustrate the application of DFT in determining electronic properties. Specific DFT data for the parent 5,6-dihydropyrrolo[2,1-a]isoquinoline was not available in the searched literature.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational flexibility of the 5,6-dihydropyrrolo[2,1-a]isoquinoline system. The relative orientation of the fused rings and the puckering of the dihydroisoquinoline moiety can significantly influence the molecule's biological activity and physical properties.
Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, which is a core component of lamellarin alkaloids, understanding its preferred conformation is crucial for designing derivatives that can effectively interact with biological targets. nih.gov Molecular mechanics and quantum chemical methods can be employed to calculate the potential energy surface of the molecule and identify low-energy conformers.
Molecular docking is a widely used computational technique to predict the binding orientation of a molecule to a target protein. Several studies have utilized molecular docking to investigate the interaction of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives with various biological targets, such as topoisomerase and P-glycoprotein. quimicaorganica.orgnih.govbrieflands.com These studies have provided insights into the plausible binding modes and have helped in rationalizing the structure-activity relationships of these compounds. For instance, docking simulations have shown that the planar structure of the pyrroloisoquinoline moiety is a key factor for topoisomerase inhibitory activity. brieflands.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of the 5,6-dihydropyrrolo[2,1-a]isoquinoline system over time. While specific MD simulations on the parent compound are not extensively reported, this technique is invaluable for studying the flexibility of the molecule, its interactions with solvent molecules, and the conformational changes that may occur upon binding to a biological target. nih.gov
| Derivative Class | Biological Target | Key Finding from Docking | Reference |
|---|---|---|---|
| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | Topoisomerase | Good superimposition with topotecan (B1662842) in the binding site. | quimicaorganica.orgbrieflands.com |
| 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | Estrogen Receptor α (ERα) | Potential mechanism for cytotoxic activity mediated through estrogen receptors. | wikipedia.org |
| 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives | P-glycoprotein (P-gp) | Rationalizing structure-activity relationships in P-gp inhibition. | nih.gov |
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core can be achieved through various synthetic routes, and computational chemistry plays a crucial role in elucidating the underlying reaction mechanisms. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and determine the most favorable reaction pathways.
One of the classical methods for constructing the isoquinoline core is the Pictet-Spengler reaction. quimicaorganica.orgwikipedia.orgaalto.fiyoutube.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Computational studies on the Pictet-Spengler reaction mechanism have provided detailed insights into the energetics of the key steps, including the formation of the iminium ion and the subsequent intramolecular electrophilic substitution. nih.gov Such studies can help in optimizing reaction conditions and predicting the stereochemical outcome of the reaction.
Another important synthetic strategy for the formation of the pyrrole ring in the 5,6-dihydropyrrolo[2,1-a]isoquinoline system is the [3+2] cycloaddition reaction. numberanalytics.comnih.gov This reaction typically involves the reaction of an azomethine ylide with a dipolarophile. Theoretical studies based on Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT) can be used to understand the reactivity and regioselectivity of these cycloaddition reactions. numberanalytics.comnih.govscielo.org.mxresearchgate.net By analyzing the HOMO and LUMO interactions of the reactants, the feasibility and outcome of the cycloaddition can be predicted.
Computational elucidation of reaction mechanisms also involves the characterization of transition states, which are the highest energy points along the reaction coordinate. The calculation of activation energies provides a quantitative measure of the kinetic feasibility of a reaction pathway. While specific transition state calculations for the synthesis of the parent 5,6-dihydropyrrolo[2,1-a]isoquinoline are not extensively documented, such studies are fundamental to understanding and designing efficient synthetic routes.
Aromaticity Studies and Electron Density Distribution within the Fused System
The distribution of electron density within the molecule is another key aspect that can be analyzed computationally. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecular surface. These maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and the sites of chemical reactivity. Research has shown that the cytotoxic activity of certain 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives can be explained in terms of the distribution of electronic density. researchgate.netnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology. pitt.eduamercrystalassn.orguni-muenchen.dechemrxiv.org QTAIM can be used to identify bond critical points and characterize the nature of chemical bonds within the 5,6-dihydropyrrolo[2,1-a]isoquinoline framework, providing a deeper understanding of the bonding and electronic structure of this important heterocyclic system.
Applications and Utility of 5,6 Dihydropyrrolo 2,1 a Isoquinoline in Non Biological and Non Clinical Domains
Role as Advanced Synthetic Intermediates for Complex Organic Molecules (e.g., Erythrinane Systems)
The 5,6-dihydropyrrolo[2,1-a]isoquinoline core is a well-established and crucial intermediate in the total synthesis of several complex, polycyclic natural products, most notably the lamellarin class of marine alkaloids. rsc.orguniba.itsemanticscholar.orgresearchgate.netnih.govnih.gov These alkaloids, possessing a pyrrolo[2,1-a]isoquinoline (B1256269) framework, are of significant interest due to their unique structures. researchgate.net The synthesis of these complex targets often relies on the initial construction of a functionalized 5,6-dihydropyrrolo[2,1-a]isoquinoline derivative, which then undergoes further chemical transformations.
Efficient synthetic routes have been developed to produce these intermediates. For instance, two novel 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, which serve as scaffolds for lamellarin analogues, have been synthesized. rsc.orgnih.govnih.gov One of these, 8-benzyloxy-9-methoxy-2-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline, was synthesized from isovanillin (B20041) in a multi-step process. rsc.orgnih.gov The other, 8,9-dimethoxy-2-(2,4,5-trimethoxyphenyl)-5,6-dihydro[2,1-a]isoquinoline, was prepared from 2-(3,4-dimethoxyphenyl)ethanamine. rsc.orgnih.gov These synthetic strategies highlight the value of 5,6-dihydropyrrolo[2,1-a]isoquinolines as starting materials for accessing a wide variety of 3,4-dihydroisoquinolines. rsc.orgnih.gov
Beyond the lamellarins, the pyrrolo[2,1-a]isoquinoline skeleton is also found in other alkaloids such as crispine A. researchgate.netnih.gov The development of synthetic methods to access the 5,6-dihydropyrrolo[2,1-a]isoquinoline core is therefore of considerable importance for the study of these and other related complex molecules.
Development and Application in Catalysis (e.g., as Ligands for Metal Complexes, Organocatalysts)
The application of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives in the field of catalysis is an emerging area of research. While the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold itself often employs metal catalysts, the use of these heterocyclic compounds as ligands for metal complexes or as organocatalysts is also being explored. researchgate.netresearchgate.net
One area of investigation is in asymmetric catalysis, where chiral ligands are used to induce stereoselectivity in chemical reactions. For example, a chiral N,N'-dioxide-Y(OTf)3 complex has been used as a catalyst in an asymmetric three-component 1,3-dipolar cycloaddition to produce hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities. researchgate.net This demonstrates the potential for developing chiral catalysts based on related heterocyclic systems. Although direct application of a 5,6-dihydropyrrolo[2,1-a]isoquinoline as the primary catalytic species is not yet widely reported, the structural features of this scaffold, including the presence of nitrogen atoms and the potential for introducing chiral centers, make it an attractive candidate for the design of novel ligands and organocatalysts. The development of such catalysts could provide new and efficient routes for the synthesis of enantiomerically pure compounds for various applications.
Potential in Materials Science (e.g., Organic Electronic Materials, Dyes, Pigments)
The unique photophysical and electronic properties of fused aromatic systems have led to their investigation in the field of materials science. Pyrrolo[2,1-a]isoquinoline derivatives, with their extended π-conjugated system, have shown potential for applications in organic electronics and as functional dyes. nih.gov
The excellent optoelectronic performance of pyrrolo[2,1-a]isoquinoline derivatives has garnered the attention of materials scientists. nih.gov This interest is driven by the need for new organic materials for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic properties of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core through the introduction of various substituents makes it a versatile platform for designing materials with specific absorption and emission characteristics.
Furthermore, the broader class of isoquinoline (B145761) derivatives has been utilized in the synthesis of dyes and pigments. researchgate.net For example, novel 8-hydroxyquinoline-based azo dyes have been synthesized and successfully applied as disperse dyes for polyester (B1180765) fabrics, showing good affinity and fastness properties. researchgate.net This suggests that the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold could also be a promising chromophore for the development of new colorants with desirable properties for various material applications. While direct studies on the charge transport properties of thin films of 5,6-dihydropyrrolo[2,1-a]isoquinoline are limited, research on related heterocyclic systems continues to fuel interest in this area.
Agrochemical Research (Excluding Biological Efficacy or Safety Profiles)
The structural motifs found in natural products and other biologically active compounds are often a source of inspiration for the design of new agrochemicals. The isoquinoline scaffold, a key component of the 5,6-dihydropyrrolo[2,1-a]isoquinoline system, is known to be a constituent of compounds used in the production of insecticides.
While specific research detailing the synthesis of agrochemicals directly from 5,6-dihydropyrrolo[2,1-a]isoquinoline is not extensively documented in publicly available literature, the chemical reactivity of this scaffold makes it a plausible precursor for agrochemical intermediates. The ability to introduce a wide range of functional groups onto the pyrroloisoquinoline core allows for the systematic modification of its chemical properties. This could be leveraged in the synthesis of novel molecules for screening in agrochemical research programs. The development of efficient synthetic routes to functionalized 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives is therefore a key step in exploring their potential in this non-biological domain.
Precursors for Chemically Diverse Libraries for Non-Biological Screening
The 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold is an ideal template for the construction of chemically diverse libraries of compounds for high-throughput screening in various non-biological applications, such as materials science and catalysis research. The development of robust and efficient synthetic methodologies, including multicomponent reactions, domino reactions, and metal-catalyzed cyclizations, has facilitated the generation of a wide array of derivatives from simple starting materials. rsc.orguniba.itnih.govnih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
A variety of synthetic strategies have been reported for the construction of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core and its subsequent functionalization. These include:
Three-step protocols for the synthesis of 1,2,3,8,9-pentasubstituted derivatives. rsc.orgnih.govresearchgate.net
Domino reactions of 1-aroyl-3,4-dihydroisoquinolines with electron-deficient alkenes. uniba.it
A four-component catalytic system for the synthesis from 2-aryl-pyrrolidines and alkynes under aerobic conditions. nih.gov
Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. nih.gov
The use of α,β-unsaturated esters as starting materials. researchgate.netnih.gov
These methods allow for the introduction of diverse substituents at various positions of the heterocyclic system, leading to libraries of compounds with a broad range of physicochemical properties. Such libraries are invaluable for screening to identify molecules with desired characteristics for specific non-biological applications, accelerating the discovery of new functional materials and catalysts.
Future Perspectives and Emerging Research Directions in 5,6 Dihydropyrrolo 2,1 a Isoquinoline Chemistry
Design of Novel and More Sustainable Synthetic Methodologies
The development of elegant and efficient synthetic routes to the 5,6-dihydropyrrolo[2,1-a]isoquinoline core remains a central theme in organic synthesis. nih.gov Future efforts will increasingly prioritize sustainability and green chemistry principles. A significant trend is the move away from harsh reaction conditions and toxic reagents towards more environmentally benign alternatives.
Visible-light photoredox catalysis has emerged as a powerful green tool. d-nb.info For instance, pyrrolo[2,1-a]isoquinolines have been synthesized using Rose Bengal, an organic dye, as an organo-photocatalyst. d-nb.infonih.govresearchgate.net This metal-free approach utilizes visible light to drive an oxidation/[3+2] cycloaddition/oxidative aromatization cascade under mild conditions, representing a greener alternative to methods requiring expensive and potentially toxic heavy metal catalysts. d-nb.inforesearchgate.net
Further innovation in sustainable synthesis includes the use of microwave-assisted domino reactions. nih.govrsc.org The treatment of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated compounds under microwave irradiation provides a convenient, often catalyst-free, route to functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines. nih.govrsc.org Additionally, the exploration of metal-free methodologies, such as iodine-promoted cascade reactions and three-component approaches without metal catalysts or additives, is gaining traction. rsc.orgsemanticscholar.org These methods simplify procedures and reduce metallic waste.
The table below summarizes some of the emerging sustainable synthetic approaches.
| Methodology | Key Features | Catalyst/Conditions | Advantages |
| Visible-Light Photoredox Catalysis | Organocatalytic oxidation/[3+2] cycloaddition/aromatization cascade. d-nb.infonih.gov | Rose Bengal, Visible Light. d-nb.infonih.gov | Metal-free, mild conditions, "green" synthesis. d-nb.info |
| Microwave-Assisted Domino Reaction | Two-component domino reaction to form functionalized products. nih.govrsc.org | Trifluoroethanol (TFE), catalyst-free or ZnO. nih.govmdpi.com | Rapid, efficient, convenient procedure. nih.gov |
| Metal-Free Tandem Reactions | [3+2] cycloaddition/aromatization of dihydroisoquinolin-yl) acetates and alkynes. semanticscholar.org | Heat. semanticscholar.org | Avoids transition metal catalysts, reliable pathway. semanticscholar.org |
| Multi-component Reactions | One-pot synthesis from readily available starting materials. rsc.org | Catalyst and additive-free. rsc.org | High efficiency, stereoselectivity, atom economy. rsc.org |
Exploration of Underexplored Reactivity and Derivatization Pathways
While the core synthesis of the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold is well-established, the exploration of its full reactive potential is an ongoing endeavor. Future research will focus on developing novel derivatization strategies to access a wider chemical space and create libraries of compounds for biological screening.
Recent studies have demonstrated the synthesis of novel derivatives by introducing various functional groups at the C-2 position, such as carboxylates, nitriles, and Mannich bases, as alternatives to the more commonly reported aldehyde group. mdpi.com These modifications are achieved through reactions with reagents like 4-nitrophenylacrylate or via Mannich reactions with morpholine, followed by reduction. mdpi.com Such derivatizations have been shown to influence the biological activity of the resulting molecules. mdpi.comresearchgate.net
A key future direction will be the systematic exploration of structure-activity relationships (SAR) by creating diverse substitution patterns. For example, preliminary SAR studies have highlighted the importance of the aromatic substituent at the C-2 position for cytotoxic activity. rsc.orgnih.gov Future work will likely involve intramolecular radical-oxidative cyclizations of polysubstituted pyrroles to generate 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines, allowing for a detailed investigation of how substituents at various positions impact function. rsc.org The development of versatile synthetic protocols, such as copper-catalyzed multi-component reactions, allows for the preparation of highly functionalized molecules that can be further modified, opening avenues for creating complex and diverse chemical libraries. nih.gov
Integration with Automated Synthesis and Flow Chemistry Techniques
The integration of modern automation and continuous manufacturing technologies represents a significant frontier for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. While specific applications to this scaffold are not yet widely reported, the principles of flow chemistry and automated synthesis, demonstrated for other heterocyclic systems, offer a clear roadmap for future development. youtube.commdpi.comrsc.org
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, better control over reaction parameters (temperature, pressure, time), improved scalability, and higher reproducibility. youtube.commdpi.com For the synthesis of complex heterocyclic scaffolds, flow chemistry can enable the safe use of highly reactive or unstable intermediates and facilitate multi-step "telescoped" reactions without the need for isolating intermediates. youtube.com The challenge of handling solid particles, which can clog reactors, is a key consideration that is being addressed through the use of packed-bed reactors and other engineering solutions. youtube.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the generation of compound libraries for screening purposes. rsc.org A fully automated system could perform multi-step syntheses, purifications, and analyses, drastically increasing the throughput of new derivative creation. rsc.org The development of graphical interfaces for controlling these automated systems makes the technology more accessible to chemists who may not have a background in coding. rsc.org The application of these techniques to the 5,6-dihydropyrrolo[2,1-a]isoquinoline core would enable the rapid exploration of chemical space and the optimization of lead compounds for various applications.
Advanced Computational Design and Prediction of Novel 5,6-Dihydropyrrolo[2,1-a]isoquinoline Scaffolds
In silico methods are becoming indispensable tools in modern drug discovery and materials science. For the 5,6-dihydropyrrolo[2,1-a]isoquinoline family, computational techniques are set to play an increasingly important role in the rational design of novel derivatives with tailored properties.
Molecular docking is already being employed to understand the interactions of these compounds with biological targets. nih.govbrieflands.com For example, docking studies have been used to model the binding of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives within the active site of the human estrogen receptor α and the topotecan (B1662842) binding site of topoisomerase. nih.govbrieflands.com These studies provide insights into the probable binding modes and help rationalize the observed biological activities, guiding the design of more potent compounds. brieflands.com
Looking forward, more advanced computational strategies like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling will be crucial. Although applied to the related tetrahydroquinoline scaffold, 3D-QSAR has shown great promise in establishing robust models that can predict the biological activity of new compounds. mdpi.com By analyzing the steric and electrostatic fields of a set of known inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models can be generated to predict the potency of newly designed molecules and highlight regions where modifications may enhance activity. mdpi.com The integration of molecular dynamics simulations can further refine these predictions by assessing the stability of ligand-protein complexes over time. mdpi.com
| Computational Technique | Application in Pyrroloisoquinoline Research | Future Potential |
| Molecular Docking | Predicting binding modes in targets like estrogen receptor α and topoisomerase. nih.govbrieflands.com | High-throughput virtual screening of large compound libraries; rationalizing SAR. mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Established for related tetrahydroquinoline inhibitors. mdpi.com | Development of predictive models for various biological targets; guiding the design of novel derivatives with enhanced potency. mdpi.com |
| Molecular Dynamics (MD) Simulations | Used to explore the stability of designed ligands in protein binding pockets. mdpi.com | Assessing the dynamic behavior and binding free energies of novel scaffolds to improve prediction accuracy. mdpi.com |
Expansion into New Areas of Chemical Science and Technology
While the primary focus on 5,6-dihydropyrrolo[2,1-a]isoquinolines has been driven by their potential as anticancer agents and scaffolds for natural product synthesis, future research is expected to unlock their potential in other areas of science and technology. semanticscholar.orgresearchgate.net
A particularly exciting emerging application is in the field of photoredox catalysis. kyushu-u.ac.jp Certain pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been shown to function as effective and multitasking organophotocatalysts. kyushu-u.ac.jp These organic dyes can serve as alternatives to expensive and rare iridium-based photocatalysts, promoting synthetically challenging reactions like Ni-catalyzed cross-couplings under mild, visible-light irradiation. kyushu-u.ac.jp The catalyst loading can be very low, and their tunable photophysical properties make them attractive for a range of chemical transformations. kyushu-u.ac.jp This opens up a new role for the scaffold in sustainable chemical synthesis, moving beyond its traditional biological applications.
Further exploration of the unique electronic and photophysical properties of this conjugated heterocyclic system could lead to applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs), sensors, or novel chromophores. Their ability to interact with biological macromolecules also suggests potential for their development as chemical probes or imaging agents to study cellular processes. The versatility of the 5,6-dihydropyrrolo[2,1-a]isoquinoline core ensures that its impact will continue to expand across diverse scientific disciplines.
Q & A
Basic Synthesis Methods
Q: What are the most common synthetic strategies for constructing the pyrrolo[2,1-a]isoquinoline scaffold? A: The scaffold is typically synthesized via multicomponent reactions (MCRs) or metal-catalyzed pathways. A widely used method involves microwave-assisted three-component domino reactions of 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids in dry acetonitrile at 130°C, yielding C-3-N-functionalized derivatives efficiently . Metal-free approaches, such as iodine-promoted oxidative annulation, are also employed for chromone-fused derivatives . For trifluoromethylated analogs, tungsten-catalyzed decarboxylative [3+2] cycloadditions under visible light irradiation (450 nm LEDs, O₂ atmosphere) offer a one-pot solution .
Advanced Synthesis Challenges
Q: How can researchers overcome challenges in synthesizing trifluoromethyl-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines? A: Traditional methods struggle with trifluoromethylation due to steric and electronic effects. A viable solution is a photocatalytic decarboxylative [3+2] cycloaddition using WO₂PC in DMF under visible light. This method tolerates functional groups (esters, nitriles, alkenes) and achieves high yields by reacting N-substituted tetrahydroquinolines with 2-(trifluoromethyl)acrylic acid .
Basic Biological Activity
Q: What are the primary biological activities of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives? A: These compounds exhibit anti-cancer properties, particularly as P-glycoprotein (P-gp) and MRP1 efflux pump inhibitors. For example, 3-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carbaldehydes (IC₅₀ = 0.24–0.19 μM) reverse multidrug resistance (MDR) in tumor cells when combined with doxorubicin . Schiff base derivatives also show moderate cytotoxicity against rhabdomyosarcoma (RD) and lung adenocarcinoma (A549) cell lines .
Advanced Mechanistic Studies
Q: How can researchers elucidate the mechanism of action for pyrrolo[2,1-a]isoquinoline derivatives in MDR reversal? A: Key steps include:
Efflux Inhibition Assays: Use MDCK-MDR1 (P-gp overexpressing) and MDCK-MRP1 cell lines to quantify inhibition of doxorubicin efflux .
SAR Analysis: Compare lipophilicity (logP) and substituent effects. For instance, C-3 phenyl-substituted aldehydes show lower cytotoxicity than unsubstituted analogs, highlighting steric hindrance impacts .
Metabolic Stability Testing: Assess trifluoromethylated derivatives for enhanced stability via liver microsome assays .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure of pyrrolo[2,1-a]isoquinoline derivatives? A:
- X-ray Crystallography: Resolves screw-boat conformations in heterocyclic rings and intramolecular interactions (e.g., C–H···O hydrogen bonds in ethyl 2-phenyl derivatives) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions, especially for spiro-oxindole cores .
- Mass Spectrometry: HRMS validates molecular formulas, particularly for trifluoromethylated analogs .
Advanced Reaction Mechanisms
Q: What experimental evidence supports the domino N-alkylation/cycloaddition/aromatization mechanism in FeCl₃-catalyzed syntheses? A: Cui's group demonstrated this pathway via:
Intermediate Trapping: Isolation of N-alkylated intermediates using tetrahydroquinolines and arylacyl bromides.
Oxidative Studies: Air as a terminal oxidant confirmed by O₂-free control experiments yielding no product .
Kinetic Isotope Effects (KIE): Deuterated substrates showed rate changes consistent with 1,3-dipolar cycloaddition as the rate-limiting step .
Multi-Component Reaction Optimization
Q: How can researchers improve yields in three-component A3-type reactions for pyrrolo[2,1-a]isoquinolines? A: Key parameters include:
- Catalyst System: CuCl₂/PhCOOH in DMF at 130°C enhances cyclization efficiency (yields 17–69%) .
- Solvent Choice: TFE (2,2,2-trifluoroethanol) improves microwave-assisted reactions by stabilizing polar intermediates .
- Additives: 4Å molecular sieves in benzoic acid-catalyzed [3+2] cycloadditions absorb water, shifting equilibrium toward product .
Substituent Effects on Bioactivity
Q: How do substituents like trifluoromethyl groups influence pharmacokinetic properties? A: The trifluoromethyl moiety enhances:
- Lipophilicity: Increases membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: Reduces CYP450-mediated oxidation (verified via liver microsome studies) .
- Target Interactions: Engages in non-covalent interactions (e.g., dipole-dipole with ATP-binding cassette transporters) .
Diastereoselective Synthesis
Q: What strategies enable diastereoselective construction of spiro-pyrrolo[2,1-a]isoquinolines? A: Metal-free 1,3-dipolar cycloadditions of tetrahydroisoquinolium ylides with electrophilic indoles achieve >90% diastereoselectivity. KOH in dry DMF promotes ylide formation, while steric effects in dipolarophiles control stereochemistry . Chiral N,N′-dioxide-Y(OTf)₃ catalysts yield enantioselective hexahydropyrrolo-isoquinolines (ee >95%) via asymmetric Michael additions .
Limitations and Future Directions
Q: What are the major gaps in current research on pyrrolo[2,1-a]isoquinolines? A: Key limitations include:
- ADME Data: Limited studies on absorption, distribution, and excretion (e.g., plasma protein binding, half-life) .
- In Vivo Efficacy: Few animal models validate anti-cancer activity beyond in vitro assays .
- Target Identification: Mechanisms beyond P-gp inhibition (e.g., topoisomerase I/II interactions) require deeper exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
